2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine
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Overview
Description
2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine is a heterocyclic organic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride, piperazine, and propyl alcohol.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane or acetonitrile, under reflux conditions. The temperature is maintained between 60-80°C.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Hydrolysis: Breakdown products of the triazine ring, leading to simpler organic molecules.
Scientific Research Applications
2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperazin-1-yl)-6-propoxy-1,3,5-triazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(piperazin-1-yl)phenol: Shares the piperazine moiety but differs in the aromatic ring structure.
Other Triazines: Compounds such as atrazine and simazine, which are widely used as herbicides.
Uniqueness
Structural Features: The combination of the chloro, piperazine, and propoxy groups in the triazine ring makes it unique.
Properties
Molecular Formula |
C10H16ClN5O |
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Molecular Weight |
257.72 g/mol |
IUPAC Name |
2-chloro-4-piperazin-1-yl-6-propoxy-1,3,5-triazine |
InChI |
InChI=1S/C10H16ClN5O/c1-2-7-17-10-14-8(11)13-9(15-10)16-5-3-12-4-6-16/h12H,2-7H2,1H3 |
InChI Key |
RZQLHZDMPGPARK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC(=N1)N2CCNCC2)Cl |
Origin of Product |
United States |
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